molecular formula C24H23BrN2O B394307 2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B394307
M. Wt: 435.4g/mol
InChI Key: QMNWOAUJCAPUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, substituted with a bromophenyl group and a sec-butylphenyl group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-sec-butylaniline to form an intermediate Schiff base, followed by cyclization with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the yield and purity of the final product. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromophenyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 2-(4-fluorophenyl)-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 2-(4-methylphenyl)-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This uniqueness can be leveraged to develop new derivatives with enhanced biological activities or improved material properties.

Properties

Molecular Formula

C24H23BrN2O

Molecular Weight

435.4g/mol

IUPAC Name

2-(4-bromophenyl)-3-(4-butan-2-ylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H23BrN2O/c1-3-16(2)17-10-14-20(15-11-17)27-23(18-8-12-19(25)13-9-18)26-22-7-5-4-6-21(22)24(27)28/h4-16,23,26H,3H2,1-2H3

InChI Key

QMNWOAUJCAPUMX-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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